molecular formula C16H20N4O2 B2357244 N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034454-13-0

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide

Cat. No.: B2357244
CAS No.: 2034454-13-0
M. Wt: 300.362
InChI Key: BCSNQWODUVGTJJ-UHFFFAOYSA-N
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Description

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
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Biological Activity

N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement of heterocycles that may contribute to its biological activity. The molecular formula is C15H19N3O2C_{15}H_{19}N_{3}O_{2}, and it possesses a molecular weight of approximately 271.33 g/mol.

Anticancer Activity

Research has indicated that compounds containing isoxazole and pyrazole moieties exhibit significant anticancer properties. For instance:

  • Isoxazole Derivatives : Various studies have shown that derivatives with isoxazole rings can induce apoptosis in cancer cells. For example, certain isoxazole-pyrazole heterodimers demonstrated cytotoxicity against breast cancer cell lines with IC50 values ranging from 19.19 to 25.87 µM .
  • Mechanism of Action : The anticancer activity often involves the induction of cell cycle arrest and apoptosis through caspase activation pathways. Flow cytometric analyses revealed that compounds similar to this compound can lead to significant cell cycle disruptions in MCF-7 and MDA-MB-231 cell lines .

Anti-inflammatory Effects

Compounds with isoxazole structures have also been linked to anti-inflammatory activities:

  • Cytokine Inhibition : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential for treating inflammatory diseases .

Antibacterial Activity

Preliminary studies indicate that certain derivatives of the compound may possess antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar in structure have been tested against various bacterial strains with varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin .

Case Studies and Research Findings

  • Study on Isoxazole Derivatives :
    • A series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on several cancer cell lines.
    • Results indicated that some derivatives exhibited IC50 values as low as 5 µM against ovarian cancer cells .
  • Flow Cytometry Analysis :
    • Flow cytometric analysis was employed to assess the impact of this compound on the cell cycle phases of treated cells.
    • The compound was found to induce S phase arrest in MCF cells .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in MCF cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntibacterialVarying MIC against bacterial strains

Properties

IUPAC Name

N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20-13(10-6-4-7-12(10)18-20)9-17-16(21)15-11-5-2-3-8-14(11)22-19-15/h2-9H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSNQWODUVGTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)CNC(=O)C3=NOC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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